molecular formula C19H22N4O3 B2803836 6-((1-(3-(3,5-Dimethylisoxazol-4-yl)propanoyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1421474-35-2

6-((1-(3-(3,5-Dimethylisoxazol-4-yl)propanoyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No.: B2803836
CAS No.: 1421474-35-2
M. Wt: 354.41
InChI Key: KKZANOINZNFZMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-((1-(3-(3,5-Dimethylisoxazol-4-yl)propanoyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic compound that features a nicotinonitrile core linked to a piperidine ring and a dimethylisoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((1-(3-(3,5-Dimethylisoxazol-4-yl)propanoyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps:

    Formation of the Dimethylisoxazole Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment to Piperidine: The dimethylisoxazole is then linked to a piperidine ring via a propanoyl group. This step often involves the use of coupling reagents such as EDCI or DCC.

    Formation of Nicotinonitrile Core: The final step involves the attachment of the piperidine-dimethylisoxazole intermediate to a nicotinonitrile core, typically through an ether linkage. This can be facilitated by using strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under basic conditions.

Major Products

    Oxidation: Products may include hydroxylated derivatives of the isoxazole ring.

    Reduction: The primary amine derivative of the nicotinonitrile core.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-((1-(3-(3,5-Dimethylisoxazol-4-yl)propanoyl)piperidin-4-yl)oxy)nicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-((1-(3-(3,5-Dimethylisoxazol-4-yl)propanoyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: The compound could modulate signaling pathways such as NF-κB or MAPK, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Dimethylisoxazol-4-yl)propanoic acid
  • 4-(3,5-Dimethylisoxazol-4-yl)benzyl derivatives

Uniqueness

6-((1-(3-(3,5-Dimethylisoxazol-4-yl)propanoyl)piperidin-4-yl)oxy)nicotinonitrile stands out due to its unique combination of a nicotinonitrile core with a piperidine ring and a dimethylisoxazole moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-[1-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]piperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c1-13-17(14(2)26-22-13)4-6-19(24)23-9-7-16(8-10-23)25-18-5-3-15(11-20)12-21-18/h3,5,12,16H,4,6-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKZANOINZNFZMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CCC(CC2)OC3=NC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.